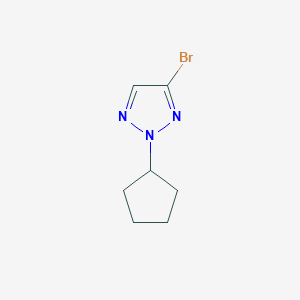

4-Bromo-2-cyclopentyl-2H-1,2,3-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10BrN3 |

|---|---|

Molecular Weight |

216.08 g/mol |

IUPAC Name |

4-bromo-2-cyclopentyltriazole |

InChI |

InChI=1S/C7H10BrN3/c8-7-5-9-11(10-7)6-3-1-2-4-6/h5-6H,1-4H2 |

InChI Key |

IKEWONYTNWDSND-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2N=CC(=N2)Br |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations

Mechanistic Pathways of 1,2,3-Triazole Formation

The synthesis of the 1,2,3-triazole heterocycle is predominantly achieved through the [3+2] cycloaddition of an azide (B81097) with an alkyne. The specific mechanism of this transformation varies significantly depending on the reaction conditions, particularly the presence or absence of a catalyst.

The foundational method for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, a thermal reaction between an azide (the 1,3-dipole) and an alkyne (the dipolarophile). wikipedia.orgwikipedia.org Mechanistically, this reaction is classified as a [2s+4s] cycloaddition, involving the participation of two π-electrons from the alkyne and four π-electrons from the azide in a concerted, pericyclic transition state. organic-chemistry.org This pathway is analogous to the well-known Diels-Alder reaction. organic-chemistry.org

However, the nature of the transition state has been a subject of debate. While often described as a concerted process where both new sigma bonds are formed simultaneously, computational studies suggest that the reaction can, in some cases, proceed through a stepwise mechanism involving a diradical intermediate. nih.govnih.gov The prevailing pathway often depends on the specific electronic properties of the azide and alkyne substrates. nih.gov A significant drawback of the thermal Huisgen cycloaddition is its lack of regioselectivity with asymmetric alkynes, often leading to a mixture of 1,4- and 1,5-disubstituted triazole isomers, and requiring high temperatures for the reaction to proceed. wikipedia.orgorganic-chemistry.org

The development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) marked a paradigm shift in triazole synthesis, establishing it as the quintessential "click reaction". wikipedia.orgorganic-chemistry.org The introduction of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude compared to the thermal process and, crucially, provides exquisite control over regioselectivity, yielding exclusively the 1,4-disubstituted isomer. organic-chemistry.orgacs.org The presence of the catalyst fundamentally alters the reaction pathway from a concerted cycloaddition to a stepwise, organometallic mechanism. wikipedia.orgnih.gov

The catalytic cycle is initiated by the interaction of the copper(I) species with the terminal alkyne. This coordination, typically as a π-complex, significantly increases the acidity of the terminal proton. nih.govrsc.org This acidification facilitates deprotonation, even in the absence of a strong base, to form a copper(I) acetylide intermediate. wikipedia.org This copper acetylide is the key activated species in the CuAAC reaction, priming the alkyne for reaction with the azide. nih.gov

| Role of Copper(I) | Mechanistic Description |

| Alkyne Coordination | Forms a π-complex with the terminal alkyne. |

| Proton Acidification | Increases the acidity of the terminal C-H bond by up to 9.8 pKa units. wikipedia.org |

| Acetylide Formation | Facilitates deprotonation to generate the key copper(I) acetylide intermediate. |

| Azide Activation | Coordinates with the azide, positioning it for nucleophilic attack. |

Initial mechanistic proposals involved a single copper atom. However, extensive kinetic and computational studies revealed that the reaction rate is second-order with respect to the copper(I) concentration, pointing to the involvement of a multi-copper species in the rate-determining step. nih.govrsc.org

The currently accepted mechanism involves a binuclear copper intermediate. In this model, the initially formed copper acetylide coordinates with a second copper(I) ion to form a dinuclear σ,π-bis(copper) acetylide complex. nih.govacs.org This binuclear species is considered the catalytically competent entity that reacts with the azide. acs.orgnih.gov The cycloaddition then proceeds through a six-membered copper-containing metallacycle, followed by reductive elimination to yield the copper-triazolide product. acs.orgnih.gov Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole and regenerates the active catalyst. nih.gov The isolation and characterization of key bis(copper) intermediates have provided compelling experimental evidence for this binuclear pathway. nih.gov

| Step | Description | Intermediate Species |

| 1 | Alkyne Activation | Copper(I) acetylide |

| 2 | Binuclear Complex Formation | σ,π-bis(copper) acetylide |

| 3 | Azide Coordination | Binuclear copper acetylide-azide complex |

| 4 | Cyclization | Six-membered copper metallacycle |

| 5 | Product Formation | Copper-triazolide |

| 6 | Protonolysis & Catalyst Regeneration | 1,4-disubstituted 1,2,3-triazole |

To circumvent issues of catalyst toxicity, particularly in biological applications, several metal-free cycloaddition mechanisms have been developed. researchgate.net

The most prominent of these is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction utilizes a highly strained cyclic alkyne, such as a cyclooctyne (B158145) derivative. magtech.com.cnacs.org The substantial ring strain (approximately 18 kcal/mol in cyclooctyne) provides the necessary activation energy to drive the [3+2] cycloaddition with an azide without the need for a catalyst. acs.org The reaction proceeds rapidly under physiological conditions via a concerted mechanism, analogous to the original Huisgen cycloaddition. researchgate.netnih.gov

Other metal-free strategies involve the use of activated dipolarophiles in place of alkynes. Enamines and enolates, for instance, can react with azides in organocatalyzed cascade reactions to yield highly substituted 1,2,3-triazoles. researchgate.netresearchgate.netnih.gov These methods provide access to different substitution patterns and avoid the use of both metals and strained intermediates. rsc.orgorganic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

Mechanistic Aspects of Functionalization Reactions

The bromine atom in 4-Bromo-2-cyclopentyl-2H-1,2,3-triazole serves as a versatile synthetic handle for post-cycloaddition modification, allowing for the construction of more complex molecules. The primary mechanistic pathway for functionalizing this C-Br bond is through transition-metal-catalyzed cross-coupling reactions.

Halogenated 1,2,3-triazoles are valuable building blocks that can undergo a variety of transformations, including Suzuki, Sonogashira, Stille, and Heck cross-coupling reactions. nih.govresearchgate.net The general mechanism for these transformations, exemplified by the palladium-catalyzed Suzuki coupling, involves a well-defined catalytic cycle:

Oxidative Addition : A low-valent palladium(0) complex reacts with the 4-bromo-1,2,3-triazole, inserting into the C-Br bond to form a palladium(II)-triazolyl intermediate.

Transmetalation : The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step typically requires activation by a base.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle. uzh.ch

These cross-coupling reactions provide a powerful and modular mechanistic platform for elaborating the 1,2,3-triazole scaffold, enabling the synthesis of a diverse array of functionalized derivatives.

| Reaction Name | Coupling Partners | Bond Formed |

| Suzuki Coupling | Bromo-triazole + Boronic acid/ester | C-C (sp2-sp2) |

| Sonogashira Coupling | Bromo-triazole + Terminal alkyne | C-C (sp2-sp) |

| Heck Coupling | Bromo-triazole + Alkene | C-C (sp2-sp2) |

| Stille Coupling | Bromo-triazole + Organostannane | C-C (sp2-sp2) |

| Buchwald-Hartwig Amination | Bromo-triazole + Amine | C-N |

Homocoupling Reaction Mechanisms on Metal Complex Catalysts

The carbon-bromine bond in this compound allows for the formation of a C-C bond with another molecule of the same compound, a process known as homocoupling. These reactions are typically catalyzed by transition metal complexes, most notably those of nickel and palladium. mdpi.comresearchgate.net

Nickel-Catalyzed Homocoupling: Nickel-catalyzed homocoupling of aryl halides is a prominent side reaction in cross-coupling but can be optimized to be the main pathway. The mechanism is complex and can involve multiple nickel oxidation states (Ni(0), Ni(I), Ni(II), and Ni(III)). rsc.orgacs.orgresearchgate.net A commonly proposed catalytic cycle involves the following key steps:

Oxidative Addition: The reaction often starts with a low-valent nickel species, such as Ni(0) or a cathodically generated Ni(I) species. rsc.orgrsc.org The bromo-triazole undergoes oxidative addition to the nickel center to form an arylnickel(II) or arylnickel(III) intermediate. rsc.orgresearchgate.net

Intermediate Formation: The subsequent steps can vary. One proposed pathway involves a bimolecular ligand exchange between a Ni(III)(Ar)Br₂ and a Ni(II)(Ar)Br species. rsc.org This exchange forms a high-valent Ni(III)(Ar)₂Br intermediate. rsc.orgrsc.org Another possibility involves the decomposition of an unstable trans-Ni(Ar)(X)(PPh₃)₂ complex into Ni(I) species and the biaryl product, often initiated by phosphine (B1218219) ligand dissociation and the formation of a dinuclear intermediate. acs.orgresearchgate.net

Reductive Elimination: The di-aryl nickel intermediate undergoes reductive elimination, forming the C-C bond of the 4,4'-bi-triazole product and regenerating a lower-valent nickel species that can re-enter the catalytic cycle. mdpi.comrsc.org

Palladium-Catalyzed Homocoupling: Palladium catalysts are also effective for the homocoupling of 4-bromo-1,2,3-triazoles. mdpi.com While often used in Suzuki-Miyaura cross-coupling, under certain conditions without a distinct coupling partner, homocoupling occurs. researchgate.netacs.org One suggested mechanism proceeds in a Suzuki-Miyaura fashion where an in-situ formed 4-Bpin-substituted triazole undergoes homocoupling. mdpi.com A more direct mechanism involves:

Oxidative Addition: Two molecules of the bromo-triazole add oxidatively to a Pd(0) center to form a di-aryl-palladium(II) complex, with the expulsion of palladium dibromide.

Reductive Elimination: This Pd(II) intermediate then reductively eliminates the coupled bi-triazole product, regenerating the Pd(0) catalyst.

| Catalyst System | Key Mechanistic Steps | Common Intermediates | Reference |

|---|---|---|---|

| Nickel-Catalyzed | Oxidative addition of Ar-Br to Ni(I); Ligand exchange to form Ni(III)(Ar)2; Reductive elimination. | Ni(I), Ni(II)(Ar)Br, Ni(III)(Ar)2Br | rsc.orgrsc.org |

| Palladium-Catalyzed | Double oxidative addition of Ar-Br to Pd(0); Reductive elimination from Pd(II)(Ar)2. | Pd(II)(Ar)2 | mdpi.com |

Mechanistic Studies of Reactions Involving β-Carbonyl Phosphonates and Azides

The formation of the 1,2,3-triazole ring itself is classically achieved through the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and a dipolarophile, such as an alkyne. organic-chemistry.orgsphinxsai.comresearchgate.net Mechanistic studies in this area often focus on achieving regioselectivity and incorporating various functional groups, such as phosphonates.

The reaction between an azide and a β-carbonyl phosphonate (B1237965) (or its alkyne derivative) is a powerful method for synthesizing triazolyl phosphonates. beilstein-journals.orgrsc.org The most prominent and mechanistically understood variant is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govbeilstein-journals.org

Thermal Huisgen Cycloaddition: The uncatalyzed reaction is a concerted, pericyclic process where the 4 π-electrons of the azide (the 1,3-dipole) and the 2 π-electrons of the alkyne (the dipolarophile) participate in a [3+2] cycloaddition. organic-chemistry.orgsphinxsai.com This thermal process often requires elevated temperatures and typically results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. researchgate.net

Copper(I)-Catalyzed Mechanism (CuAAC): The introduction of a copper(I) catalyst dramatically accelerates the reaction and provides exclusively the 1,4-disubstituted triazole isomer. nih.gov The mechanism is no longer a concerted pericyclic reaction but a stepwise process involving organocopper intermediates. researchgate.net The key steps are:

Copper Acetylide Formation: The terminal alkyne reacts with the copper(I) catalyst to form a copper(I) acetylide intermediate. This is considered the starting point of the catalytic cycle. nih.gov

Coordination and Cyclization: The organic azide coordinates to the copper acetylide. A subsequent cyclization step forms a six-membered copper(III) metallacycle intermediate.

Ring Contraction and Product Formation: This metallacycle is unstable and undergoes ring contraction via reductive elimination to form the triazole product. The process regenerates the copper(I) catalyst, allowing the cycle to continue.

In more complex, multi-component systems designed to produce 1,2,3-triazol-5-yl-phosphonates, the mechanism can involve the aerobic oxidative coupling of a dialkyl phosphite (B83602) with an in-situ-formed organocopper intermediate derived from the initial azide-alkyne reaction. beilstein-journals.org

| Feature | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed (CuAAC) |

|---|---|---|

| Mechanism Type | Concerted, pericyclic [3+2] cycloaddition. organic-chemistry.orgsphinxsai.com | Stepwise, involving organocopper intermediates. nih.govresearchgate.net |

| Key Intermediates | Single aromatic transition state. | Copper acetylide, six-membered copper(III) metallacycle. nih.gov |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers. researchgate.net | Exclusively 1,4-isomer. nih.gov |

| Reaction Conditions | Elevated temperatures often required. | Mild conditions, often room temperature. nih.gov |

Electronic Structure and Computational Studies

Tautomerism and Conformational Analysis of 2H-1,2,3-Triazoles

The 1,2,3-triazole ring can exist in different tautomeric forms, primarily the 1H- and 2H- tautomers, which result from the migration of a proton between nitrogen atoms. nih.gov For N-substituted triazoles like 4-Bromo-2-cyclopentyl-2H-1,2,3-triazole, the substituent is fixed at the N2 position, precluding tautomerization. However, the foundational studies on the parent triazole's tautomeric equilibrium are crucial for understanding the inherent stability of the 2H-isomer scaffold.

Numerous computational and experimental studies have established that the 2H-tautomer of 1,2,3-triazole is significantly more stable than the 1H-tautomer in the gas phase. nih.govresearchgate.net Theoretical calculations estimate the 2H form to be more stable by approximately 3.5–4.5 kcal/mol (14.7–21 kJ/mol). nih.govresearchgate.netscielo.br This preference is so strong that in the gas phase, the 2H tautomer can represent over 99.9% of the equilibrium mixture. researchgate.net The greater stability of the 2H-tautomer is often attributed to factors like lone-pair repulsion. researchgate.netrsc.org

The relative stability can shift in solution. While the 2H form remains predominant, polar solvents can preferentially stabilize the 1H-tautomer due to its much larger dipole moment (μ ≈ 4.38 D for 1H vs. μ ≈ 0.22 D for 2H). nih.govresearchgate.netscielo.br In aqueous solution, for instance, the 2H-tautomer is still favored, but only by a factor of about two. researchgate.netrsc.orgscribd.com This inherent stability of the 2H-triazole core underpins the electronic structure of its N2-substituted derivatives.

| Tautomer | Phase | Relative Stability | Energy Difference | Reference |

| 2H-1,2,3-triazole | Gas | More Stable | ~3.5–4.5 kcal/mol | nih.gov |

| 1H-1,2,3-triazole | Gas | Less Stable | - | nih.gov |

| 2H-1,2,3-triazole | Aqueous Solution | More Stable | Favored by a factor of ~2 | researchgate.netrsc.org |

| 1H-1,2,3-triazole | Aqueous Solution | Less Stable | - | researchgate.netrsc.org |

Computational studies have been employed to locate the transition states involved in the tautomerization process between 1H- and 2H-1,2,3-triazoles. researchgate.netscispace.com These calculations help to quantify the energy barrier for the intramolecular proton transfer. The transition state for the 1H/2H isomerization is a high-energy intermediate, confirming that the process does not occur spontaneously at room temperature. rsc.org

Proton detachment energies, or the acidity of the N-H bond, have also been analyzed. Theoretical calculations indicate that the N-H proton is the most acidic site in the molecule. scielo.brresearchgate.net Among the tautomers, the 2H-tautomer is generally found to be the most acidic, meaning its proton is the most easily detached. scielo.br This information is critical for understanding the reactivity of the triazole ring in chemical reactions involving proton transfer.

Quantum Chemical Calculations

Quantum chemical calculations are indispensable for predicting the molecular structure, electronic properties, and reactivity of molecules like this compound. A variety of methods are used to achieve different levels of accuracy and computational cost.

Density Functional Theory (DFT) and Hartree-Fock (HF) methods are widely used to perform geometry optimization, which determines the lowest-energy three-dimensional structure of a molecule. nih.govnih.govresearchgate.net For substituted 1,2,3-triazoles, DFT methods, such as B3LYP and B3PW91, combined with basis sets like 6-311++G**, are frequently employed to calculate optimized geometries, bond lengths, and bond angles. researchgate.netnih.gov

These calculations confirm the planarity of the triazole ring and predict the conformational preferences of its substituents. researchgate.net For this compound, these methods would be used to find the most stable orientation (conformation) of the cyclopentyl group relative to the triazole ring. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. nih.gov

For highly accurate and precise structural data, the Coupled-Cluster Singles, Doubles, and Perturbative Triples [CCSD(T)] method is considered a gold standard in computational chemistry. nih.govaip.org This high-level method, often used with large basis sets like cc-pCVTZ, provides "best theoretical estimate" structures that show exceptional agreement with experimental data derived from techniques like millimeter-wave spectroscopy. nih.govaip.orgresearchgate.netnih.gov

For the parent 2H-1,2,3-triazole, CCSD(T) calculations have determined bond angles to a precision of less than 0.2° and bond distances to within 0.0015 Å. nih.govnih.gov These precise calculations provide a benchmark for understanding the exact geometry of the 2H-triazole core.

Table: Selected Calculated Structural Parameters for 2H-1,2,3-triazole

| Parameter | Bond/Angle | CCSD(T) Calculated Value | Precision | Reference |

|---|---|---|---|---|

| Bond Length | N-N | ~1.32 Å | < 0.0015 Å | nih.govnih.gov |

| Bond Length | N-C | ~1.33 Å | < 0.0015 Å | nih.govnih.gov |

| Bond Angle | N-N-N | ~109° | < 0.2° | nih.gov |

Note: Values are approximate and generalized from studies on the parent compound.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. nih.gov

Computational methods like DFT are used to calculate the energies of these orbitals and visualize their distribution (isosurfaces). irjweb.comjcchems.com For substituted triazoles, the HOMO and LUMO are typically distributed across the triazole ring and the atoms of the substituents. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. irjweb.com

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net These maps show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack), offering insights into the molecule's reactive sites. irjweb.com

Spectroscopic Correlations and Theoretical Predictions

Theoretical calculations, particularly those employing density functional theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These computational methods allow for the simulation of vibrational and electronic spectra, offering a valuable comparison with experimental data and aiding in the interpretation of spectroscopic results.

The vibrational spectra of this compound, encompassing both infrared (IR) and Raman spectroscopy, can be predicted with a high degree of accuracy using computational methods. researchgate.net DFT calculations, often utilizing functionals such as B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), are employed to determine the fundamental vibrational frequencies. researchgate.net These calculations provide a detailed assignment of the vibrational modes, which can be correlated with specific molecular motions, such as stretching, bending, and torsional vibrations of the triazole ring, the cyclopentyl group, and the carbon-bromine bond.

The calculated vibrational frequencies for the 2H-1,2,3-triazole ring, which is the core of the target molecule, show characteristic C-H stretching vibrations typically in the range of 3078-3142 cm⁻¹. researchgate.net The C=C stretching vibrations are predicted to appear between 1460-1496 cm⁻¹. researchgate.net The presence of the cyclopentyl and bromo substituents will introduce additional vibrational modes. The C-H stretching and bending modes of the cyclopentyl group are expected in their characteristic regions. The C-Br stretching vibration is anticipated to be in the lower frequency region of the spectrum.

A comparison of theoretical and experimental spectra for related triazole compounds has shown that the calculated frequencies are generally in good agreement with experimental values, with mean deviations often being 1% or less. researchgate.net This underscores the reliability of theoretical predictions in understanding the vibrational characteristics of this compound.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Based on related compounds)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Triazole Ring | C-H Stretching | 3078 - 3142 |

| Triazole Ring | C=C Stretching | 1460 - 1496 |

| Cyclopentyl Group | C-H Stretching | 2850 - 3000 |

| Cyclopentyl Group | C-H Bending | 1440 - 1470 |

| Carbon-Bromine | C-Br Stretching | 500 - 600 |

Note: These are predicted ranges based on computational studies of similar triazole derivatives and general spectroscopic data.

The electronic states of this compound can be probed using vacuum ultraviolet (VUV) photoabsorption and ultraviolet photoelectron spectroscopy (UPS). ed.ac.uknih.gov VUV spectroscopy provides information about the electronic excitations of the neutral molecule, while UPS measures the energies required to remove electrons, thus detailing the electronic structure of the resulting cation. ed.ac.uknih.gov

For the parent 2H-1,2,3-triazole, the VUV absorption spectrum is characterized by a broad absorption band centered around 205 nm. researchgate.net This absorption is attributed to excitations to one or more π←π and/or π←n electronic states. researchgate.net The introduction of a bromo and a cyclopentyl substituent is expected to cause a red shift (shift to longer wavelengths) in the absorption maximum due to the electron-donating and steric effects of these groups.

UPS studies on 1,2,3-triazole have identified the adiabatic and vertical ionization energies for the lowest cationic states. ed.ac.uk These experimental findings, supported by ab initio configuration interaction calculations, provide a detailed picture of the molecular orbital energies. ed.ac.uknih.gov For this compound, the highest occupied molecular orbital (HOMO) is expected to be a π-orbital associated with the triazole ring, and the lowest unoccupied molecular orbital (LUMO) is likely to be a π*-orbital. The bromine atom, with its lone pairs, and the cyclopentyl group will also influence the energies of the molecular orbitals.

Table 2: Predicted Electronic Transition and Ionization Data for this compound (Based on related compounds)

| Spectroscopic Technique | Parameter | Predicted Value/Range |

| VUV Photoabsorption | λmax (π←π / π←n) | > 205 nm |

| UV Photoelectron Spectroscopy | First Adiabatic Ionization Energy | ~9-10 eV |

Note: These are estimated values based on the parent 1,2,3-triazole and expected substituent effects.

Solvent and Substituent Effects on Electronic Structures

The electronic structure of this compound is sensitive to its environment, particularly the polarity of the solvent, and to the nature of its substituents. researchgate.netnih.gov Computational studies using models like the polarisable continuum model (PCM) can effectively simulate the influence of solvents on the electronic properties of the molecule. researchgate.net

Solvent effects can lead to shifts in the absorption spectra, a phenomenon known as solvatochromism. nih.gov For triazole derivatives, an increase in solvent polarity can lead to a bathochromic (red) shift, indicating that the excited state is more polar than the ground state. scielo.br The stability of different tautomers and conformers can also be influenced by the solvent environment. researchgate.net

Substituents play a crucial role in modulating the electronic properties of the triazole ring. The bromine atom at the 4-position, being an electron-withdrawing group through induction but a weak π-donor, and the cyclopentyl group at the 2-position, an electron-donating alkyl group, will collectively influence the electron density distribution, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov The interplay of these substituent effects can impact the molecule's reactivity and its interactions with other molecules. nih.gov Computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide detailed insights into these electronic perturbations.

Advanced Characterization Techniques in Research

Spectroscopic Analysis

Spectroscopic techniques are indispensable for probing the molecular structure of 4-Bromo-2-cyclopentyl-2H-1,2,3-triazole. By interacting with electromagnetic radiation, molecules yield spectra that serve as fingerprints, revealing details about atomic arrangement, bonding, and electronic environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. elpub.rumdpi.com By measuring the absorption of radiofrequency waves by atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. chemistryworldconference.com

For this compound, ¹H and ¹³C NMR are the most relevant nuclei for structural confirmation.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the single proton on the triazole ring and the protons of the cyclopentyl group. The chemical shift of the triazole proton (H-5) is influenced by the electronic environment of the aromatic ring. The cyclopentyl protons would appear as a set of multiplets, with their chemical shifts and coupling patterns providing information about their relative positions.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. nih.gov The two carbons of the triazole ring (C-4 and C-5) would have characteristic chemical shifts, with the carbon atom bonded to the bromine (C-4) being significantly influenced by the halogen's electronegativity. nih.govipb.pt The carbons of the cyclopentyl ring would also show distinct signals. Two-dimensional NMR techniques, such as COSY and HMBC, can be used to definitively assign proton and carbon signals and confirm the connectivity between the cyclopentyl group and the N-2 position of the triazole ring. ipb.pt

³¹P NMR: This technique is specific to the phosphorus nucleus and is not applicable to this compound itself. However, it would be an essential tool for characterizing derivatives of this compound that have been functionalized with phosphorus-containing groups, allowing for the direct observation of the phosphorus environment and its coupling to neighboring atoms.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Triazole Ring H-5 | ¹H | 7.5 - 8.5 | Aromatic proton, singlet. |

| Cyclopentyl CH (N-linked) | ¹H | 4.5 - 5.5 | Multiplet, deshielded by adjacent nitrogen. |

| Cyclopentyl CH₂ | ¹H | 1.5 - 2.5 | Complex multiplets. |

| Triazole Ring C-4 (C-Br) | ¹³C | 120 - 135 | Shielded by bromine attachment. |

| Triazole Ring C-5 | ¹³C | 130 - 145 | Aromatic carbon. |

| Cyclopentyl C-1 (N-linked) | ¹³C | 60 - 70 | Deshielded by nitrogen attachment. |

| Cyclopentyl C-2/C-5 | ¹³C | 30 - 40 | Aliphatic carbons. |

| Cyclopentyl C-3/C-4 | ¹³C | 20 - 30 | Aliphatic carbons. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov The resulting spectra provide a unique "fingerprint" based on the functional groups present. rjptonline.org For this compound, these techniques can confirm the presence of the triazole ring and the cyclopentyl group.

IR Spectroscopy: Would show characteristic absorption bands for C-H stretching of the cyclopentyl group (around 2850-3000 cm⁻¹), C-H bending, and various vibrations of the triazole ring, including C=N and N=N stretching modes. nih.gov

Raman Spectroscopy: Complements IR spectroscopy, often showing strong signals for symmetric vibrations and non-polar bonds that may be weak in the IR spectrum. The symmetric vibrations of the triazole ring would be particularly observable.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H Stretch (Cyclopentyl) | 2850 - 3000 | IR, Raman |

| C=N / N=N Stretch (Triazole Ring) | 1400 - 1600 | IR, Raman |

| Ring Breathing (Triazole) | 1000 - 1200 | Raman |

| C-N Stretch | 1250 - 1350 | IR |

| C-Br Stretch | 500 - 600 | IR |

Microwave Spectroscopy for Precise Equilibrium Structures

Microwave spectroscopy is a powerful gas-phase technique that measures the rotational transitions of molecules. This allows for an extremely precise determination of the molecule's moments of inertia, from which a highly accurate equilibrium structure (bond lengths and angles) can be derived. nih.gov

While specific data for this compound is not available, studies on the parent 2H-1,2,3-triazole provide a foundational understanding of the core ring structure. nih.gov Using millimeter-wave spectroscopy, researchers have determined the semi-experimental equilibrium (rₑSE) structure for the 2H-1,2,3-triazole tautomer to a high degree of precision. nih.gov This data reveals a planar, C₂ᵥ symmetric ring. The introduction of the bromo and cyclopentyl substituents would alter the moments of inertia and break the symmetry, but the fundamental geometry of the triazole ring is expected to remain largely intact. Such an analysis would provide definitive values for the N-N and C-N bond lengths within the triazole core of the target molecule.

Photoelectron Spectroscopy for Electronic States

Photoelectron spectroscopy (PES) provides direct experimental insight into the electronic structure of a molecule by measuring the kinetic energies of electrons ejected upon ionization by high-energy photons. ed.ac.uk This technique allows for the determination of ionization energies, which correspond to the energies of the molecular orbitals.

Studies on parent 1,2,4-triazoles have utilized vacuum ultraviolet (VUV) absorption and photoelectron spectroscopy to analyze their electronic states. nih.goved.ac.uk These studies identify the energies of the highest occupied molecular orbitals (HOMOs), which are typically the nitrogen lone pairs and the π-system of the ring. For this compound, PES would reveal how the bromine and cyclopentyl substituents perturb the electronic structure of the triazole core. The bromine atom, with its lone pairs, would introduce new electronic states, and the inductive effect of the cyclopentyl group would also shift the orbital energies.

Diffraction Techniques

X-ray Crystallography for Molecular and Crystal Structures

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can generate an electron density map from which the precise positions of all atoms can be determined, yielding accurate bond lengths, bond angles, and torsional angles. core.ac.ukmdpi.com

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure. mdpi.comsemanticscholar.org It would confirm:

The connectivity, including the attachment of the cyclopentyl group to the N-2 position of the triazole ring.

The planarity of the triazole ring.

The conformation of the cyclopentyl ring (e.g., envelope or twist).

The intermolecular interactions, such as halogen bonding or van der Waals forces, that dictate the crystal packing. core.ac.ukresearchgate.net

While the specific crystal structure of this compound is not publicly documented, data from other substituted triazoles provide a reference for expected structural parameters. nih.gov

| Parameter | Typical Value |

|---|---|

| Crystal System | Monoclinic / Orthorhombic |

| Space Group | e.g., P2₁/n, Pca2₁ nih.gov |

| N1-N2 Bond Length | ~1.33 Å |

| N2-N3 Bond Length | ~1.33 Å |

| C4-C5 Bond Length | ~1.37 Å |

| N-N-N Angle | ~108° |

| N-C-C Angle | ~109° |

Note: The values in the table are representative and would vary for the specific compound.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Reaction Progress

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the context of synthesizing this compound, MS serves as a primary tool for confirming the identity of the target molecule.

The chemical formula for this compound is C₇H₁₀BrN₃. The presence of bromine is particularly significant in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragments, where two peaks of roughly equal intensity are observed, separated by two m/z units. This distinctive signature provides strong evidence for the presence of a single bromine atom in the molecule.

The fragmentation patterns of substituted 1,2,3-triazoles under mass spectrometry are strongly influenced by the nature of their substituents. rsc.org Common fragmentation pathways for triazole rings can include the loss of a stable dinitrogen molecule (N₂), which is a hallmark of this heterocyclic system. rsc.org For this compound, cleavage of the triazole ring and fragmentation of the substituents are expected. rsc.org

Key expected fragmentation events include:

Loss of N₂: The molecular ion may lose a molecule of nitrogen (28 Da), which is a common fragmentation pathway for many triazole compounds. rsc.org

Loss of the cyclopentyl group: Cleavage of the N-cyclopentyl bond can result in a fragment corresponding to the brominated triazole ring.

Loss of Bromine: The C-Br bond can break, leading to a fragment ion without the bromine atom.

MS is also invaluable for monitoring the progress of a chemical reaction. By analyzing aliquots from the reaction mixture over time, the disappearance of the molecular ions of the starting materials and the concurrent appearance and increase in the intensity of the molecular ion peak corresponding to this compound can be tracked. This allows for the determination of reaction completion and can help in optimizing reaction conditions.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Predicted m/z | Notes |

| Molecular Ion [M]⁺ | [C₇H₁₀BrN₃]⁺ | 215/217 | Characteristic 1:1 isotopic pattern due to ⁷⁹Br/⁸¹Br. |

| [M - N₂]⁺ | [C₇H₁₀Br]⁺ | 187/189 | Result of losing a stable dinitrogen molecule from the triazole ring. |

| [M - C₅H₉]⁺ | [C₂HBrN₃]⁺ | 146/148 | Corresponds to the loss of the cyclopentyl radical. |

| [M - Br]⁺ | [C₇H₁₀N₃]⁺ | 136 | Loss of the bromine radical from the molecular ion. |

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatography is an essential technique for both monitoring the progress of a synthesis and for the purification of the final product. The choice of chromatographic method depends on the polarity of the compounds and the scale of the reaction.

Reaction Monitoring: Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitatively monitoring the progress of a reaction. nih.gov Small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel) and eluted with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). nih.gov By comparing the spots of the reaction mixture with those of the starting materials, the consumption of reactants and the formation of the product can be visualized under UV light or by using a staining agent. The relative retention factor (Rf) values provide information about the polarity of the components.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed. nih.govdnu.dp.ua These techniques can separate complex mixtures and provide data on the concentration of reactants, products, and any byproducts, allowing for precise determination of reaction kinetics and yield. nih.govdnu.dp.ua The choice between HPLC and GC depends on the volatility and thermal stability of the compound. Given the nature of many triazole derivatives, HPLC is often a suitable method for analysis. nih.gov

Purification: Once the reaction is complete, the crude product mixture typically requires purification to isolate the this compound from unreacted starting materials, catalysts, and byproducts. Flash column chromatography is the most common method for purification on a laboratory scale. nih.govmdpi.com The crude mixture is loaded onto a column packed with a stationary phase (like silica gel), and a solvent system, often similar to the one optimized by TLC, is passed through the column to elute the components at different rates based on their polarity. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and concentrated.

Table 2: Application of Chromatographic Techniques for this compound

| Technique | Application | Typical Stationary Phase | Typical Mobile Phase/Conditions | Purpose |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate gradients | Qualitative assessment of reactant consumption and product formation. nih.gov |

| Flash Column Chromatography | Purification | Silica Gel | Hexane/Ethyl Acetate gradients | Isolation of the target compound from the crude reaction mixture. nih.govmdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Purity Analysis, Reaction Monitoring | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol (B129727)/Water gradients | Quantitative analysis of product purity and reaction progress. nih.gov |

| Gas Chromatography (GC) | Purity Analysis, Reaction Monitoring | Non-polar capillary column (e.g., HP-5) | Temperature gradient program | Suitable for volatile and thermally stable triazole derivatives for purity and reaction monitoring. dnu.dp.ua |

Advanced Applications and Theoretical Considerations in Chemical Synthesis

4-Bromo-2-cyclopentyl-2H-1,2,3-triazole as a Versatile Building Block in Organic Synthesis

The 1,2,3-triazole scaffold is a significant heterocyclic system in organic synthesis and medicinal chemistry, valued for its chemical stability and synthetic accessibility. researchgate.netresearchgate.net The compound this compound emerges as a particularly versatile building block due to the specific combination of its structural features. rsc.org The 1,2,3-triazole ring itself is an aromatic, five-membered heterocycle with three nitrogen atoms, which imparts unique physicochemical properties, including the ability to act as a hydrogen bond acceptor and participate in dipole-dipole interactions. researchgate.netnih.gov

The strategic placement of a bromine atom at the 4-position of the triazole ring provides a reactive handle for a wide array of synthetic transformations. This halogen substituent is amenable to various metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. The N-cyclopentyl group at the 2-position serves to enhance the lipophilicity of the molecule, a critical parameter in medicinal chemistry for influencing properties like membrane permeability and metabolic stability. This substituent also provides a distinct three-dimensional profile that can be exploited in molecular design. The combination of a stable, functionalizable core with tunable peripheral groups makes this compound a valuable starting material for creating libraries of novel molecules. nih.gov

The presence of the bromo-substituent on the this compound scaffold makes it an excellent precursor for the synthesis of more elaborate heterocyclic systems. The carbon-bromine bond can be readily activated by transition metal catalysts (e.g., palladium, copper) to participate in cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Heck reactions. These methodologies allow for the formation of new carbon-carbon or carbon-heteroatom bonds, effectively linking the triazole core to other aromatic or heteroaromatic rings.

This capability is crucial for constructing fused bicyclic or polycyclic systems where the triazole ring is annulated with another ring, or for creating multi-heterocyclic structures linked together. Such complex heterocyclic systems are often sought after in materials science for the development of novel functional materials and in medicinal chemistry for their potential to interact with biological targets in highly specific ways. rsc.org For instance, starting from the bromo-triazole, one could synthesize derivatives bearing other heterocyclic motifs, leading to compounds with potentially enhanced biological activity or unique photophysical properties.

Scaffold hopping is a prominent strategy in medicinal chemistry aimed at discovering novel drug candidates by replacing the core molecular framework (scaffold) of a known active compound with a structurally different one, while preserving the original biological activity. researchgate.netniper.gov.in The 1,2,3-triazole ring is an ideal candidate for such strategies. nih.govrsc.orgresearchgate.net this compound provides a robust and synthetically accessible scaffold that can mimic the spatial arrangement of substituents of other cyclic systems.

| Research Area | Application of Scaffold Hopping | Key Findings |

| GAK Inhibitors | Replacement of an isothiazolo[4,3-b]pyridine scaffold with novel 5,6- and 6,6-fused bicyclic heteroaromatic scaffolds. | Four new scaffolds displayed GAK affinity, serving as new starting points for inhibitor discovery. researchgate.net |

| DNA Gyrase Inhibitors | Replacement of a tetrahydrobenzo[1,2-d]thiazole core with a benzothiazole-2,6-diamine scaffold. | Resulted in equipotent nanomolar inhibitors with improved activity against S. aureus DNA gyrase. researchgate.net |

| mGlu2 Receptor Modulators | Replacement of a heteroaromatic ring in a known triazolopyridine positive allosteric modulator (PAM). | Demonstrated the potential of a new 2H-thiazolo[4,5-d] researchgate.netnih.govrsc.orgtriazole building block for modifying existing pharmacologically active compounds. nih.gov |

Role as an Isostere in Molecular Design

In molecular design, isosteres are atoms or groups of atoms that possess similar steric, electronic, or solubility characteristics, allowing them to be interchanged without significantly altering the biological activity of a molecule. The 1,2,3-triazole ring is widely recognized as a successful bioisostere for several important functional groups. researchgate.netnih.gov Specifically, the 1,4-disubstituted 1,2,3-triazole system is an excellent mimic of a trans-amide bond, a ubiquitous linkage in peptides and proteins. nih.govunimore.it

The triazole ring can replicate the key features of an amide bond, including its planarity, dipole moment, and ability to participate in hydrogen bonding. researchgate.net This makes this compound a valuable tool for designing peptidomimetics or modifying existing drug molecules that contain amide groups. Replacing an amide with a triazole ring can confer significant advantages, such as increased resistance to enzymatic degradation by proteases, thereby improving the metabolic stability and bioavailability of a drug candidate. The cyclopentyl and bromo substituents on the triazole core allow for fine-tuning of the steric and electronic properties to optimize the isosteric replacement.

Development of Ligands and Coordination Complexes

The nitrogen-rich 1,2,3-triazole ring is an effective ligand for coordinating with a variety of metal ions. tennessee.edursc.orgmdpi.com The lone pairs of electrons on the nitrogen atoms can form stable coordinate bonds with transition metals, leading to the formation of diverse coordination complexes. nih.gov this compound can function as a monodentate or bidentate ligand, depending on the coordination environment and the metal center.

The development of coordination complexes using this ligand is of interest for applications in catalysis, materials science, and bioinorganic chemistry. The electronic properties of the resulting metal complex can be tuned by the substituents on the triazole ring. The electron-withdrawing nature of the bromine atom and the steric bulk of the cyclopentyl group can influence the geometry, stability, and reactivity of the final complex. Furthermore, the bromine atom can serve as a site for post-synthetic modification, allowing for the creation of more complex, multifunctional metal-ligand assemblies. nih.gov

| Metal Ion | Ligand Type | Resulting Complex/Application |

| Ni(II), Co(II), Cd(II), Cu(II) | Ditopic Triazole-Pyrazole Ligand | Formation of mononuclear complexes with antibacterial and antifungal properties. mdpi.com |

| Cr(III), Co(II) | Triazole-based Ligands | Synthesis of octahedral complexes with significant antifungal activity, particularly against Candida tropicalis. nih.gov |

| Iridium(III) | 4-Phenyl-1,2,3-triazoles | Creation of cyclometalated iridium(III) complexes for applications in photophysics. nih.gov |

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comresearchgate.net The properties of MOFs, such as their pore size, shape, and surface chemistry, can be precisely controlled by the choice of the metal and the organic linker. Functionalized triazoles are increasingly being used as organic linkers in the design and synthesis of novel MOFs. tennessee.edubohrium.com

While this compound itself is not a typical linker, it serves as an excellent precursor for one. Through chemical modification, such as converting the bromo group into a coordinating group like a carboxylate or another pyridine (B92270) ring, it can be transformed into a multitopic linker suitable for MOF construction. The inclusion of the triazole moiety within the MOF structure can impart desirable properties, such as enhanced chemical stability and a higher affinity for specific guest molecules like CO2, due to the polar nature of the triazole ring. rsc.orgnih.gov The cyclopentyl group would project into the pores of the framework, modifying the hydrophobicity and steric environment of the internal surface.

Computational Design and Discovery Methodologies

Computational chemistry and molecular modeling are indispensable tools in modern chemical research and drug discovery. nih.gov These methodologies are frequently applied to scaffolds like this compound to predict their properties and guide the synthesis of new derivatives with desired functions.

Structure-based drug design (SBDD) approaches can be used to design novel inhibitors based on this scaffold. mdpi.com For instance, molecular docking simulations can predict how derivatives of this compound might bind to the active site of a biological target, such as an enzyme or a receptor. These predictions can help prioritize which compounds to synthesize, saving time and resources. Virtual screening of large chemical libraries containing the 2-cyclopentyl-1,2,3-triazole core can identify initial hit compounds for a specific therapeutic target. Furthermore, quantum mechanical methods like Density Functional Theory (DFT) can be employed to calculate the electronic properties, reactivity, and spectral characteristics of molecules based on this scaffold, providing deeper insight into their behavior and helping to explain experimental observations. nih.gov

Structure-Based Design Principles

Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. The this compound scaffold is well-suited for SBDD due to several key principles inherent to the 1,2,3-triazole class.

Bioisosteric Replacement: The 1,2,3-triazole ring is a well-established bioisostere of the amide bond. researchgate.net It mimics the geometry and electronic properties of an amide but offers superior metabolic stability due to its resistance to proteolytic cleavage. In designing a new ligand, a known inhibitor containing an amide bond could be modified by replacing that bond with a 1,2,3-triazole ring, like the one in this compound, to potentially improve its pharmacokinetic profile.

Scaffold for Directed Substitution: The triazole core allows for precise, vectorially-defined placement of substituents. The synthesis of 1,2,3-triazoles, often through copper-catalyzed azide-alkyne cycloaddition (CuAAC), enables the creation of large, diverse libraries of compounds for screening. mdpi.com Specifically for 2,4-disubstituted triazoles, research has shown that the presence of a bromine atom at the C-4 position can effectively direct incoming alkyl groups to the N-2 position, providing a regioselective route to structures like this compound. scilit.com This synthetic control is fundamental to SBDD, as it allows chemists to systematically probe a target's binding pocket.

Modulation of Physicochemical Properties: The substituents on the triazole ring are critical for tuning the molecule's properties.

The N-2 cyclopentyl group introduces a specific lipophilic and steric profile. This non-planar, bulky group can be designed to fit into hydrophobic pockets within a target protein, enhancing binding affinity through van der Waals interactions. Its size and shape can be modified (e.g., to cyclohexyl or smaller alkyl chains) to optimize the fit.

The C-4 bromine atom significantly influences the molecule's electronic character and can participate in specific non-covalent interactions. It can form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains, which are highly directional and can confer significant binding affinity and selectivity. smolecule.com The bromine also adds to the molecule's lipophilicity.

An illustrative example of these principles is the structure-based design of 1,2,3-triazolobenzodiazepines as inhibitors of BET bromodomains. In this work, the 1,2,3-triazole motif was designed to act as an acetyl-lysine mimetic, successfully forming crucial hydrogen bonds with an asparagine residue (Asn429) in the target's active site, confirming its role as a key pharmacophoric element. nih.gov

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For a ligand like this compound, docking studies are essential for predicting its binding mode within a protein's active site and estimating its binding affinity. This in silico approach allows for the rapid screening of virtual libraries and helps prioritize compounds for synthesis and biological testing. nih.govmdpi.com

In a typical docking simulation for this compound, the following interactions would be analyzed:

Hydrogen Bonding: The lone pairs on the N-1 and N-3 atoms of the triazole ring can act as hydrogen bond acceptors. Docking simulations would identify potential hydrogen bond donors, such as the backbone N-H groups of amino acids or polar side chains (e.g., serine, threonine, asparagine), within the active site. nih.gov

Hydrophobic and van der Waals Interactions: The cyclopentyl group is primarily involved in hydrophobic interactions. The simulation would place this group in a non-polar pocket lined with amino acid residues like leucine, isoleucine, valine, or phenylalanine to maximize favorable contacts.

Halogen Bonding: The bromine atom at the C-4 position would be specifically analyzed for its potential to form halogen bonds with electron-donating atoms (like the carbonyl oxygen of a peptide bond) in the binding site. The geometry of this interaction (the C-Br···O angle) is a key determinant of its strength.

Docking studies of various 1,2,3-triazole-based compounds have successfully predicted their binding modes. For instance, new 1,2,3-triazole glycosides designed as anticancer agents were docked into the epidermal growth factor receptor (EGFR) kinase domain, revealing key interactions and helping to explain their biological activity. mdpi.com Similarly, docking has been used to guide the development of triazole-appended piperazine (B1678402) compounds as potential anticancer agents. researchgate.net

The table below summarizes the types of interactions that would be modeled for this compound in a molecular docking study.

| Molecular Feature | Potential Interaction Type | Interacting Partner (Example Residues) |

| Triazole N-1, N-3 atoms | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glycine (backbone N-H) |

| Cyclopentyl Group | Hydrophobic, van der Waals | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| Bromine Atom | Halogen Bond, Hydrophobic | Glycine/Leucine (backbone C=O), Aspartate |

| Triazole Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

By integrating these computational predictions with the principles of structure-based design, chemists can iteratively modify the this compound scaffold—for example, by changing the N-2 substituent or replacing the C-4 bromine with other groups—to optimize ligand-target interactions and develop potent and selective molecules.

Future Research Directions and Outlook

Emerging Synthetic Strategies for Highly Substituted 2H-1,2,3-Triazoles

The regioselective synthesis of 2-substituted (2H)-1,2,3-triazoles, such as 4-Bromo-2-cyclopentyl-2H-1,2,3-triazole, remains a significant challenge, as mixtures of 1H and 2H isomers are often formed. Future research will likely focus on overcoming this hurdle by leveraging novel catalytic systems and advanced synthetic technologies.

One of the most promising areas is the advancement of flow chemistry . rsc.orgresearchgate.net Continuous-flow processing offers enhanced safety, scalability, and precise control over reaction parameters like temperature and time, which can be crucial for improving regioselectivity. rsc.orgresearchgate.net Adapting the synthesis of this compound to a flow system could not only improve yield and purity but also facilitate safer handling of potentially hazardous intermediates like organic azides. researchgate.netnih.gov The use of heterogeneous catalysts, such as copper-on-charcoal, within flow reactors is a particularly attractive green chemistry approach, simplifying product purification and catalyst recycling. nih.gov

Photocatalysis and electrocatalysis are also set to revolutionize triazole synthesis. frontiersin.orgresearchgate.net These methods provide alternative energy sources to traditional heating, enabling reactions to proceed under mild conditions and often with unique selectivity. researchgate.net Research into light- or electricity-mediated cycloadditions could unveil new pathways to 2H-1,2,3-triazoles that are inaccessible through thermal methods, potentially offering a direct and highly regioselective route to the target compound.

Furthermore, the development of novel catalyst systems beyond the traditional copper and ruthenium is a key research direction. longdom.orgmdpi.com Exploring catalysts based on other transition metals or even metal-free organocatalytic systems could provide new solutions to the challenge of regioselectivity in triazole formation. nih.gov A recent study highlighted a regioselective process for producing 2-substituted 4-bromo-1,2,3-triazoles by reacting 4-bromo-NH-1,2,3-triazoles with alkyl halides, a strategy directly applicable to the synthesis of the title compound. organic-chemistry.org

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |

| Flow Chemistry | Improved safety, scalability, higher purity, precise control over regioselectivity. rsc.orgnih.gov | Development of optimized flow reactors and heterogeneous catalysts. researchgate.net |

| Photocatalysis | Mild reaction conditions, unique reactivity pathways, potential for high regioselectivity. frontiersin.orgresearchgate.net | Discovery of suitable photosensitizers and reaction conditions. |

| Electrosynthesis | Metal-free conditions, high functional group tolerance, green methodology. organic-chemistry.org | Design of electrochemical cells and identification of optimal solvent/electrolyte systems. |

| Novel Catalysis | Overcoming limitations of Cu/Ru catalysts, achieving unprecedented regiocontrol. longdom.orgmdpi.com | Exploration of earth-abundant metal catalysts and organocatalysts. |

Advanced Mechanistic Insights into Triazole Reactivity

A deeper understanding of the intrinsic reactivity of the this compound ring system is crucial for its effective utilization. The 2H-1,2,3-triazole tautomer is estimated to be more stable than the 1H tautomer in the gas phase, a factor that influences its chemical behavior. nih.gov Future research will likely employ a combination of experimental and computational methods to elucidate reaction mechanisms.

The C-Br bond at the 4-position is the primary reactive site for derivatization. Mechanistic studies on transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) using this bromo-triazole as a substrate are essential. organic-chemistry.org Understanding the oxidative addition and reductive elimination steps involving the triazole ring will enable the optimization of reaction conditions and the expansion of the reaction scope. Isotope labeling studies and in-situ spectroscopic monitoring (e.g., NMR, IR) will be invaluable in mapping these reaction pathways.

Furthermore, the bromine atom can be exchanged with lithium via metal-halogen exchange, creating a nucleophilic triazole species. rsc.orgresearchgate.net Investigating the stability and reactivity of this lithiated intermediate is a key research avenue. Understanding its propensity for ring-opening or rearrangement versus reaction with electrophiles will be critical for its synthetic application. rsc.org The influence of the N2-cyclopentyl group on the electronic properties and stability of the triazole ring is another area ripe for investigation, as it sterically and electronically modulates the molecule's reactivity. researchgate.net

Novel Computational Approaches for Predicting Properties and Reactivity

Computational chemistry is an increasingly powerful tool for accelerating chemical research. For this compound, future work will heavily rely on in silico methods to predict its properties and guide experimental design. nih.gov

Density Functional Theory (DFT) calculations can provide deep insights into the molecule's structure, electronic properties, and reaction mechanisms. nih.govekb.eg DFT can be used to calculate the energies of reactants, intermediates, and products to predict reaction feasibility and regioselectivity. researchgate.netmdpi.com For instance, computational modeling can help rationalize the preference for N2-alkylation and predict the activation barriers for various cross-coupling reactions at the C4-position. nih.gov High-level calculations can also be used to predict spectroscopic signatures (NMR, IR, UV-Vis), aiding in the characterization of new derivatives. nih.govnih.gov

Beyond DFT, the application of Machine Learning (ML) and Artificial Intelligence (AI) is a rapidly emerging frontier. nih.govnih.gov By training ML models on existing databases of triazole compounds, it will be possible to predict various properties of this compound and its derivatives, such as solubility, stability, and even potential biological activity. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with specific outcomes, guiding the design of new molecules with desired properties. researchgate.net These predictive models can significantly reduce the time and cost associated with experimental screening by prioritizing the most promising candidate molecules for synthesis. mdpi.com

| Computational Method | Application to this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, reaction mechanism simulation. nih.govekb.eg | Accurate bond lengths/angles, HOMO/LUMO energies, reaction energy profiles, predicted spectra. nih.gov |

| Molecular Dynamics (MD) | Simulation of conformational behavior and interactions with solvent or biological targets. | Preferred conformations, binding free energies, interaction modes with receptors. |

| Machine Learning (ML/AI) | QSAR modeling, property prediction from large datasets. nih.govresearchgate.net | Predicted bioactivity, toxicity, pharmacokinetic properties (ADME). researchgate.netmdpi.com |

Expansion of the Compound’s Utility as a Building Block in Complex Molecular Architectures

The true value of this compound lies in its potential as a versatile building block for constructing more complex and functional molecules. nih.gov The 1,2,3-triazole core is known for its high stability, aromaticity, and ability to act as a bioisostere for amide bonds, making it a privileged scaffold in medicinal chemistry. researchgate.netlifechemicals.comnih.gov

Future research will focus on using the bromo-handle to introduce a wide array of functional groups via cross-coupling reactions. This will enable the creation of libraries of novel compounds for screening in drug discovery programs. The cyclopentyl group may impart favorable pharmacokinetic properties, such as improved metabolic stability or membrane permeability.

In materials science, the triazole unit can act as a ligand for coordinating with metal ions, leading to the formation of metal-organic frameworks (MOFs) or photoluminescent materials. nih.govresearchgate.net The derivatization of the 4-position of the triazole ring allows for the fine-tuning of the electronic properties of these materials. The synthesis of polymers incorporating the this compound monomer could lead to new materials with unique thermal or optical properties. The denitrogenative ring cleavage of NH-1,2,3-triazoles is another strategy that can provide access to multifunctionalized nitrogen heterocycles, further expanding the synthetic utility of this core structure. nih.gov

The exploration of this compound as a key intermediate will pave the way for its incorporation into a diverse range of high-value molecular architectures, from next-generation pharmaceuticals to advanced functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.